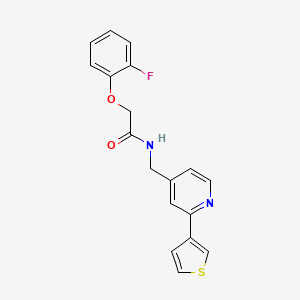

2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN2O2S and its molecular weight is 342.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a novel acetamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a fluorophenoxy group and a thiophene-pyridine moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit activity through the inhibition of key enzymes or receptors involved in disease processes.

- NF-κB Pathway Inhibition : Compounds similar to thiophene carboxamides have been shown to inhibit IKK-2, an enzyme crucial for the activation of NF-κB, a transcription factor that regulates inflammatory responses and cell survival .

- Antimicrobial Activity : The acetamide derivatives have been reported to exhibit significant antibacterial and antifungal properties. For instance, compounds with similar acetamide backbones have demonstrated effective inhibition against various strains of bacteria and fungi .

Antimicrobial Activity

The antimicrobial potential of This compound has been evaluated through various in vitro assays. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

| Candida albicans | 0.0313 |

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against pathogenic fungi.

Case Studies

- Inhibition Studies : A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the thiophene and pyridine rings significantly enhance antimicrobial potency. The introduction of electron-withdrawing groups like fluorine was found to improve binding affinity to bacterial targets .

- Cytotoxicity Assays : In cancer cell lines, compounds with similar structures have shown selective cytotoxicity towards malignant cells while sparing normal cells. For example, derivatives targeting PPAR receptors have demonstrated anti-cancer effects through modulation of metabolic pathways .

科学的研究の応用

Unfortunately, the search results provided do not contain a detailed article that focuses solely on the applications of "2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide" with comprehensive data tables and well-documented case studies. However, the search results do provide some information regarding the properties, synthesis, and biological activities of related compounds, which may be relevant.

Here's what can be gathered from the search results:

- Basic Information:

-

Anticonvulsant Activity:

- A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles have been synthesized and screened for anticonvulsant activities .

- One compound showed considerable anticonvulsant activity in PTZ and MES models, possibly mediated by benzodiazepine receptors and other unknown mechanisms .

-

Antifungal Activity:

- Novel 2-aminonicotinamide derivatives were designed, synthesized, and evaluated for in vitro antifungal activity .

- Some compounds exhibited potent in vitro antifungal activity against Candida albicans .

- Two compounds displayed excellent activity against C. albicans and broad-spectrum antifungal activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans .

- One compound was found to target the cell wall and decrease GPI anchor content on the cell surface of C. albicans .

-

Other Biological Activities of related compounds:

- Thiazolidin-4-ones, when modified with substituents, exhibit a wide range of biological activities, including antidiabetic, antioxidant, and antitubercular activities .

- Some derivatives demonstrated dose-dependent anticancer activity against Ehrlich ascites carcinoma (EAC) induced peritoneal ascites in mice, with outcomes comparable to standard 5-fluorouracil .

- Certain compounds showed cytotoxic activity against HepG2, MCF-7, and Caco-2 cell lines .

- Benzimidazole Derivatives:

化学反応の分析

Amide Hydrolysis

The acetamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Conditions | Products | Catalyst/Reagents |

|---|---|---|

| Acidic (HCl, H₂SO₄, reflux) | 2-(2-fluorophenoxy)acetic acid + (2-(thiophen-3-yl)pyridin-4-yl)methylamine | H₃O⁺ |

| Basic (NaOH, KOH, aqueous) | Same as above | OH⁻ |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide more electrophilic for nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyridine rings may participate in EAS, though reactivity varies:

| Ring System | Reactivity | Example Reactions |

|---|---|---|

| Thiophene | Moderately reactive at α-positions (C2/C5) due to sulfur’s electron donation | Nitration, sulfonation, halogenation |

| Pyridine | Low reactivity due to electron-withdrawing nature of nitrogen | Requires harsh conditions (e.g., HNO₃/H₂SO₄ at 300°C) |

Key Constraints :

-

The fluorophenoxy group is electron-withdrawing, directing substitution to meta/para positions on the phenoxy ring.

Nucleophilic Substitution at Fluorophenoxy Group

The C–F bond in the 2-fluorophenoxy group is typically inert under mild conditions but may react under high-energy scenarios:

| Reaction Type | Conditions | Products |

|---|---|---|

| SNAr (Aromatic Halide) | Strong base (e.g., NaNH₂, 200°C) | Phenol derivative via fluoride displacement |

Limitations :

-

Fluoride is a poor leaving group; reactions require elevated temperatures or catalytic metal assistance.

Functional Group Transformations

The pyridinylmethylamine moiety can undergo reductive or oxidative modifications:

| Reaction | Reagents | Product |

|---|---|---|

| Reductive alkylation | H₂/Pd-C, formaldehyde | Tertiary amine derivative |

| Oxidation | KMnO₄, H₂O | Pyridine-N-oxide |

Heterocyclic Ring Modifications

The thiophene ring may engage in cycloaddition or ring-opening reactions:

| Reaction | Conditions | Product |

|---|---|---|

| Diels-Alder cycloaddition | Heat, dienophile (e.g., maleic anhydride) | Fused bicyclic compound |

| Desulfurization | Raney Ni, H₂ | Corresponding hydrocarbon |

Metal-Catalyzed Coupling Reactions

The pyridine and thiophene rings may serve as substrates for cross-coupling:

| Reaction Type | Catalyst | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl formation with boronic acids |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | C–N bond formation (e.g., aryl amination) |

Example :

-

Suzuki coupling at the pyridine C2 position could introduce aryl/heteroaryl groups for structural diversification .

Data Table: Theoretical Reactivity Parameters (DFT-Based Predictions)

Using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, key reactivity descriptors for analogous compounds include:

| Parameter | Value | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -4.12 eV | High electrophilicity |

| Hardness (η) | 3.56 eV | Moderate kinetic stability |

| Fukui Function (f⁻) | 0.15 (C7) | Nucleophilic attack favored at acetamide carbon |

特性

IUPAC Name |

2-(2-fluorophenoxy)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c19-15-3-1-2-4-17(15)23-11-18(22)21-10-13-5-7-20-16(9-13)14-6-8-24-12-14/h1-9,12H,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNRWZJNCRXFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。